N-(4-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide
Overview
Description
N-(4-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C13H19N3O3S2 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.08678382 g/mol and the complexity rating of the compound is 448. The solubility of this chemical has been described as >49.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Discovery and Bioactivity in HIV-1 Inhibition
One significant application of related piperazine derivatives has been in the development of non-nucleoside HIV-1 reverse transcriptase inhibitors. Studies have synthesized and evaluated various analogs for their inhibitory action against the HIV-1 reverse transcriptase enzyme. These efforts have led to the discovery of compounds significantly more potent than earlier molecules, showcasing the therapeutic potential of piperazine derivatives in antiviral research (Romero et al., 1994).
Serotonin Receptor Antagonism
Another area of research involves the synthesis of piperazine derivatives as antagonists for serotonin (5-HT) receptors, which play a crucial role in neurological and psychiatric disorders. For instance, specific compounds have been prepared and evaluated for their antagonist activity against the 5-HT7 receptor, showing promising IC50 values and selectivity profiles (Yoon et al., 2008).
Radioligand Development for PET
Piperazine derivatives have also been explored as radiolabeled antagonists for studying serotonin receptors using positron emission tomography (PET). Such studies contribute to our understanding of the serotonergic neurotransmission in various psychiatric and neurological conditions (Plenevaux et al., 2000).
Antimicrobial Activities
Research into piperazine derivatives extends into antimicrobial applications, where novel compounds have been synthesized and shown to possess significant antimicrobial activities against a range of pathogens. This demonstrates the potential of such compounds in addressing the challenge of antibiotic resistance (Bektaş et al., 2010).
Enzymatic Studies and Drug Metabolism
Further, studies have investigated the role of piperazine derivatives in the oxidative metabolism of novel antidepressants, detailing the involvement of cytochrome P450 and other enzymes. This research is crucial for understanding the pharmacokinetics and pharmacodynamics of therapeutic agents (Hvenegaard et al., 2012).
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-methylsulfonylpiperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S2/c1-19-12-5-3-11(4-6-12)14-13(20)15-7-9-16(10-8-15)21(2,17)18/h3-6H,7-10H2,1-2H3,(H,14,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNUKHNLLITWAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49825882 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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